

# Opromazine Hydrochloride: Application Notes and Protocols for Neuroscience Research

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## Compound of Interest

Compound Name: *Opromazine hydrochloride*

Cat. No.: *B1265178*

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## Introduction

**Opromazine hydrochloride**, also known as promazine hydrochloride, is a phenothiazine derivative with a well-established history as a first-generation antipsychotic.<sup>[1][2]</sup> Its primary mechanism of action involves the antagonism of a wide range of neurotransmitter receptors, making it a valuable tool for investigating various aspects of neuropharmacology and central nervous system function.<sup>[3][4]</sup> While its clinical use has evolved, **Opromazine hydrochloride** remains a relevant compound in neuroscience research for studying psychosis, dopamine and serotonin signaling, and for validating animal models of psychiatric disorders. This document provides detailed application notes and experimental protocols for the use of **Opromazine hydrochloride** in a research setting.

## Mechanism of Action

**Opromazine hydrochloride** is a multi-receptor antagonist with varying affinities for several key receptor families involved in neurotransmission.<sup>[1][4]</sup> Its antipsychotic effects are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.<sup>[2]</sup> Additionally, its interaction with serotonin (5-HT) receptors, particularly 5-HT<sub>2A</sub>, contributes to its therapeutic profile and may modulate some of its side effects.<sup>[2][4]</sup> The compound also exhibits significant antagonist activity at muscarinic acetylcholine receptors (M1-M5), alpha-1 adrenergic receptors, and histamine H1 receptors, which accounts for its sedative and autonomic side effects.<sup>[1][4]</sup>

## Data Presentation

### Opromazine Hydrochloride Receptor Binding Profile

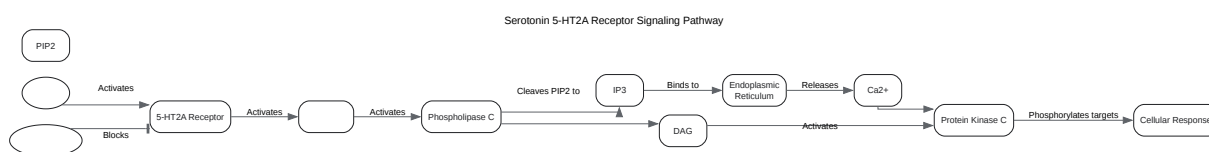
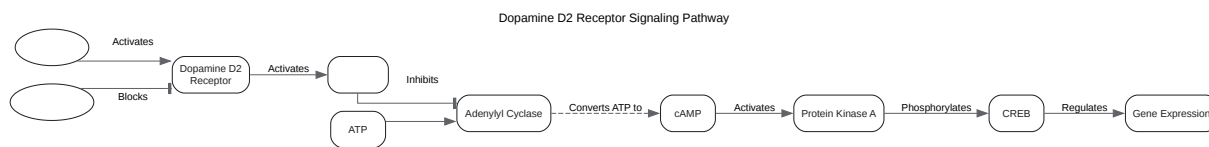
The following table summarizes the available quantitative data on the receptor binding affinities of Opromazine. This data is essential for interpreting experimental results and understanding the compound's polypharmacology.

Receptor Target	Ligand	Species	Assay Type	Ki (nM)	Reference
Histamine H1	Mepyramine	Human	Radioligand Binding	2	<a href="#">[5]</a>

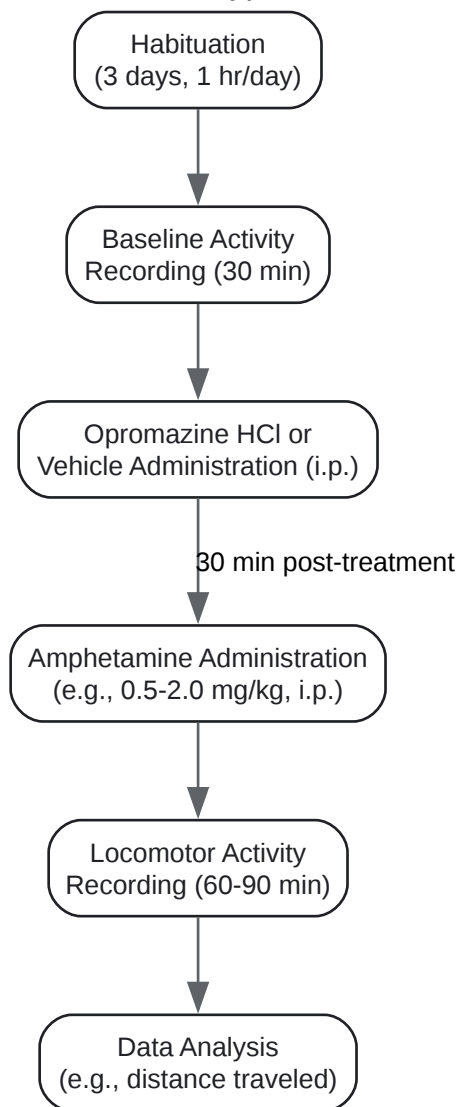
Note: Comprehensive Ki or IC50 values for Opromazine at other key receptors (Dopamine D2, Serotonin 5-HT2A, Muscarinic M1, Alpha-1 Adrenergic) are not readily available in public literature. Researchers are advised to perform their own receptor binding assays to determine these values in their specific experimental systems.

## Signaling Pathways

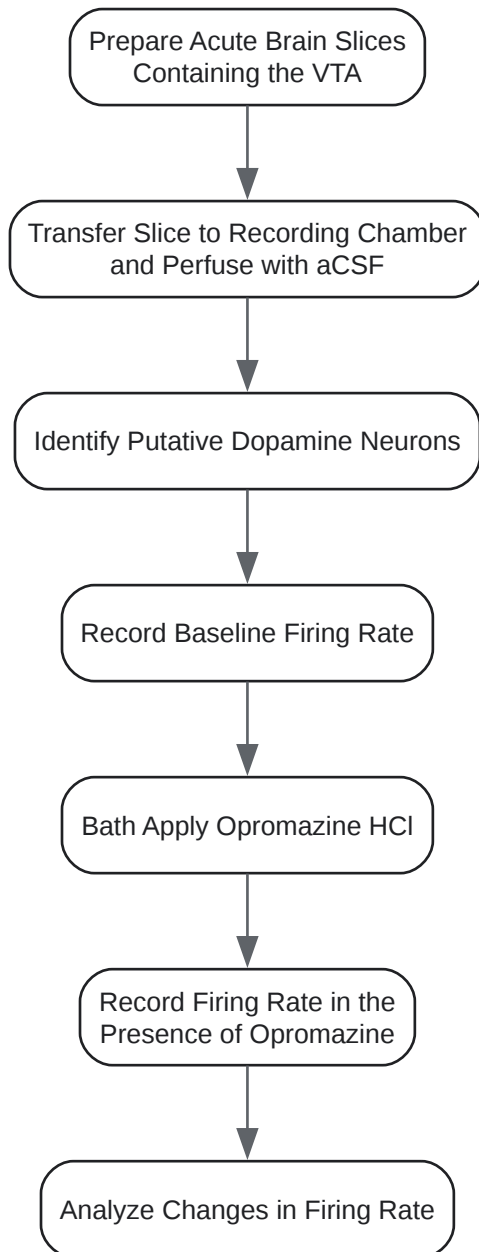
**Opromazine hydrochloride's** antagonism of multiple G-protein coupled receptors (GPCRs) leads to the modulation of several downstream signaling cascades. The following diagrams illustrate the principal pathways affected by Opromazine's interaction with Dopamine D2 and Serotonin 5-HT2A receptors.



## Amphetamine-Induced Hyperlocomotion Workflow



## In Vitro Electrophysiology Workflow



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## References

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